molecular formula C15H12BrClN2O2 B4735355 1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea

1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea

Cat. No.: B4735355
M. Wt: 367.62 g/mol
InChI Key: FBXUVTHBJQCSJS-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-bromo-2-chloroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromo or chloro groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl, bromo, and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetylphenyl)-3-phenylurea: Lacks the bromo and chloro substituents, which can affect its reactivity and biological activity.

    1-(4-Bromo-2-chlorophenyl)-3-phenylurea: Lacks the acetyl group, which can influence its chemical properties and applications.

    1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea:

Uniqueness

1-(4-Acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea is unique due to the combination of acetyl, bromo, and chloro substituents, which can confer distinct chemical and biological properties. These substituents can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-bromo-2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c1-9(20)10-2-5-12(6-3-10)18-15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXUVTHBJQCSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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